molecular formula C14H21NO3 B1627182 (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol CAS No. 955287-46-4

(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Cat. No. B1627182
M. Wt: 251.32 g/mol
InChI Key: CBQAWCGRYSDGHO-UHFFFAOYSA-N
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Description

(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol , also known by its chemical formula C14H21NO3 , is a compound with intriguing pharmacological potential. Its structure combines an isoquinoline ring system with ethoxy groups and a hydroxyl moiety.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details, researchers have likely explored various routes to obtain it. Further studies are needed to optimize its synthesis for practical applications.



Molecular Structure Analysis

The molecular structure of (6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol reveals the following key features:



  • Isoquinoline Ring : The central isoquinoline ring imparts rigidity and contributes to its biological activity.

  • Ethoxy Groups : The two ethoxy (C2H5O-) substituents enhance solubility and influence interactions with biological targets.

  • Hydroxyl Group : The hydroxyl (OH) group may participate in hydrogen bonding and affect the compound’s reactivity.



Chemical Reactions Analysis

The compound’s reactivity likely involves nucleophilic substitution, oxidation, and other transformations. Investigating its behavior under various conditions can reveal valuable insights.



Physical And Chemical Properties Analysis


  • Physical State : It likely exists as a solid or crystalline material.

  • Melting Point : Experimental data would provide insight into its melting behavior.

  • Solubility : The compound’s solubility in various solvents impacts its formulation and bioavailability.


Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Assessing its toxicity profile is essential for safe handling and potential therapeutic use.

  • Environmental Impact : Disposal and environmental effects should be evaluated.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

  • Structure-Activity Relationship : Explore modifications to enhance potency and selectivity.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-17-13-7-10-5-6-15-12(9-16)11(10)8-14(13)18-4-2/h7-8,12,15-16H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQAWCGRYSDGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588762
Record name (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

CAS RN

955287-46-4
Record name (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
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(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Reactant of Route 5
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Reactant of Route 6
(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

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